Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate

CAS No.: 13051-19-9

Cat. No.: VC1968367

Molecular Formula: C14H24N2O4

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13051-19-9 |

|---|---|

| Molecular Formula | C14H24N2O4 |

| Molecular Weight | 284.35 g/mol |

| IUPAC Name | ditert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3 |

| Standard InChI Key | ZQCNMSTXSXKVNU-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CCN1C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Structure

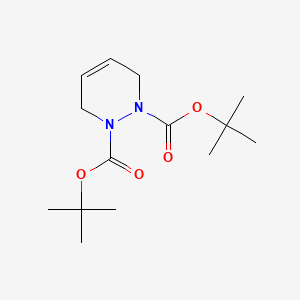

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate belongs to the class of pyridazine derivatives, specifically dihydropyridazines. Its structure consists of a six-membered ring containing two adjacent nitrogen atoms (positions 1 and 2), with two tert-butyl carboxylate groups attached to these nitrogen atoms. The double bond is located between carbons at positions 4 and 5, while the 3,6 positions contain saturated carbon atoms, making it a 3,6-dihydropyridazine.

The compound has the molecular formula C₁₄H₂₄N₂O₄ and can be represented by the SMILES notation O=C(N1CC=CCN1C(OC(C)(C)C)=O)OC(C)(C)C . This structural arrangement contributes significantly to its reactivity and applications in various chemical processes.

Physical and Chemical Properties

The key physical and chemical properties of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate are summarized in Table 1:

| Property | Value |

|---|---|

| CAS Registry Number | 13051-19-9 |

| Molecular Formula | C₁₄H₂₄N₂O₄ |

| Molecular Weight | 284.35 g/mol |

| Physical State at Room Temperature | Solid |

| IUPAC Name | di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate |

| InChI Key | ZQCNMSTXSXKVNU-UHFFFAOYSA-N |

| Standard InChI | InChI=1S/C14H24N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16(15)12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3 |

| Purity of Commercial Products | Typically ≥95% |

The compound features several functional groups that determine its chemical behavior. The two tert-butyl carboxylate groups provide steric hindrance and protect the nitrogen atoms, while the partially unsaturated ring system offers sites for various chemical transformations .

Synthesis Methods

Conventional Synthesis

The synthesis of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate typically involves reactions with di-tert-butyl diazo diesters. One common approach employs Lewis acids and frustrated Lewis pairs (FLPs), which facilitate the formation of diazene compounds and subsequent cyclization reactions.

Modern Synthetic Approaches

Recent developments in synthetic methodologies have expanded the routes for preparing dihydropyridazine derivatives. A notable approach involves a one-pot, three-step process:

-

Phosphine-catalyzed Rauhut-Currier reaction of γ-alkyl allenoates

-

Diels-Alder reaction with di-tert-butyl azodicarboxylate

-

Deprotection of the Boc (tert-butyloxycarbonyl) group

This process has been reported to yield tetrasubstituted 1,6-dihydropyridazines efficiently, which can serve as precursors for the synthesis of our target compound .

Chemical Reactivity

General Reactivity Patterns

The reactivity of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate is primarily governed by its partially unsaturated heterocyclic ring system and the presence of two tert-butyl carboxylate groups. Some key reactivity patterns include:

-

Thermally-induced rearrangements, particularly -sigmatropic hydrogen shifts similar to those observed in other dihydropyridazine systems

-

Susceptibility to oxidation reactions, which can convert dihydropyridazines to fully aromatic pyridazine derivatives

-

Participation in various addition reactions at the C=C double bond

Thermal Rearrangements

Dihydropyridazine derivatives, including our compound of interest, can undergo thermal rearrangements. For instance, heating can induce a sigmatropic hydrogen rearrangement, converting 3,6-dihydropyridazines to their corresponding 1,6-dihydropyridazine isomers. This reactivity has been documented in related compounds such as 3,6-dimethyl-6-tert-butyl-5,6-dihydropyridazine .

Oxidative Transformations

One of the significant transformations of dihydropyridazines is their conversion to fully aromatic pyridazine derivatives through oxidative aromatization. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have been successfully employed to effect this transformation in 1,6-dihydropyridazines and could potentially be applicable to 3,6-dihydropyridazines as well .

Applications

Pharmaceutical Development

Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of pharmaceutically active compounds. Its derivatives have been explored for their potential in treating various conditions, with particular emphasis on cardiovascular diseases. The incorporation of this compound into drug molecules may enhance their bioavailability and therapeutic effectiveness.

Table 2 summarizes some of the pharmaceutical applications of this compound and related derivatives:

| Application Area | Role | Potential Benefits |

|---|---|---|

| Cardiovascular drug development | Building block for active ingredients | Enhanced bioavailability and efficacy |

| Anti-inflammatory agents | Precursor for bioactive molecules | Reduced side effects compared to traditional drugs |

| Central nervous system therapies | Structural component in neurologically active compounds | Improved blood-brain barrier penetration |

| Antimicrobial compounds | Scaffold for antimicrobial agents | Novel mechanism of action against resistant strains |

Organic Synthesis

In organic synthesis, Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate functions as a versatile building block. Its partially reduced heterocyclic structure provides opportunities for diverse transformations, making it valuable in creating complex molecular frameworks. The compound's ability to undergo various reactions, including cycloadditions, condensations, and nucleophilic substitutions, enables chemists to construct intricate molecular architectures efficiently.

Material Science

The incorporation of dihydropyridazine derivatives, including Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, into polymer matrices has been investigated for enhancing material properties. These compounds can contribute to improved thermal stability and mechanical strength in polymeric materials, which is particularly relevant for applications in construction and automotive industries requiring durable components capable of withstanding extreme conditions.

Comparison with Related Compounds

Structural Analogs

To better understand the unique characteristics of Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate, it is instructive to compare it with structurally related compounds:

Functional Differences

The comparison reveals that subtle structural variations can lead to significant differences in reactivity and application profiles. For instance, the presence of two tert-butyl carboxylate groups in Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate provides greater steric protection and different electronic properties compared to compounds with ethyl esters or single protecting groups.

Research Challenges and Future Directions

Current Research Limitations

Research on Di-tert-butyl 3,6-dihydropyridazine-1,2-dicarboxylate faces several challenges:

-

Limited availability of comprehensive studies focusing specifically on this compound

-

Incomplete understanding of its complete reaction profile under various conditions

-

Need for more efficient synthetic routes with higher yields and fewer steps

Future Research Opportunities

Several promising research directions could expand our knowledge and applications of this compound:

-

Development of catalytic methods for its synthesis to improve efficiency and environmental sustainability

-

Further exploration of its potential as a scaffold for medicinal chemistry applications

-

Investigation of its coordination chemistry with various metals for potential catalytic applications

-

Detailed mechanistic studies of its thermal and photochemical transformations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume